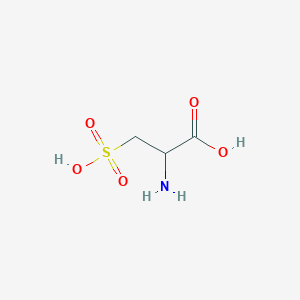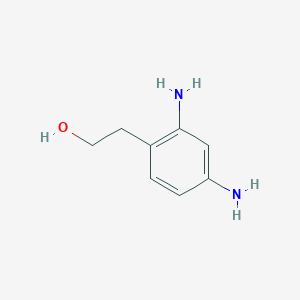
4-(2-Hydroxyethyl)-m-phenylenediamine
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-m-phenylenediamine, also known as HEPD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of m-phenylenediamine, which is a common organic compound used in the production of dyes, polymers, and other industrial materials. HEPD has shown great potential in various research fields, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediamine is based on its ability to chelate metal ions and form stable complexes. The resulting metal complexes can then participate in various chemical reactions such as oxidation, reduction, and hydrolysis. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been shown to possess antioxidant properties, which can be attributed to its ability to scavenge free radicals and prevent oxidative damage.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxyethyl)-m-phenylenediamine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as tyrosinase, which is involved in melanin synthesis. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been shown to possess antimicrobial activity against various bacteria and fungi. In addition, 4-(2-Hydroxyethyl)-m-phenylenediamine has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Hydroxyethyl)-m-phenylenediamine has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. 4-(2-Hydroxyethyl)-m-phenylenediamine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-(2-Hydroxyethyl)-m-phenylenediamine has some limitations, including its potential toxicity and the need for proper handling and disposal. Researchers should take appropriate precautions when working with 4-(2-Hydroxyethyl)-m-phenylenediamine to ensure their safety and minimize the risk of environmental contamination.
Orientations Futures
4-(2-Hydroxyethyl)-m-phenylenediamine has shown great potential in various research fields, and there are several future directions that could be explored. One area of interest is the development of 4-(2-Hydroxyethyl)-m-phenylenediamine-based metal complexes for use in catalysis and sensing applications. Another potential direction is the synthesis of 4-(2-Hydroxyethyl)-m-phenylenediamine derivatives with improved properties such as higher selectivity and lower toxicity. Additionally, 4-(2-Hydroxyethyl)-m-phenylenediamine could be used as a ligand in the synthesis of new MOFs with enhanced properties for gas storage, separation, and catalysis. Overall, 4-(2-Hydroxyethyl)-m-phenylenediamine is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediamine involves the reaction of m-phenylenediamine with ethylene oxide. The process is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and column chromatography. The purity and yield of 4-(2-Hydroxyethyl)-m-phenylenediamine can be improved by optimizing the reaction parameters and purification methods.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-m-phenylenediamine has been extensively used in scientific research for its ability to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been shown to possess unique catalytic and redox properties, which make them useful in various applications such as oxidation reactions, electrochemistry, and sensing. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
2-(2,4-diaminophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSUEWNKVODST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436215 | |
| Record name | 2-(2,4-Diaminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-m-phenylenediamine | |
CAS RN |
14572-93-1 | |
| Record name | 2-(2,4-Diaminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



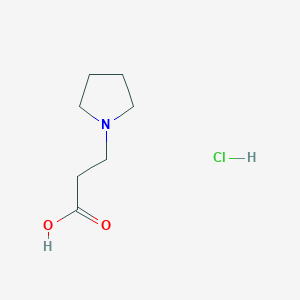

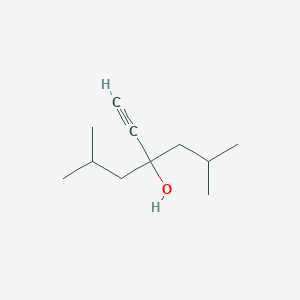
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
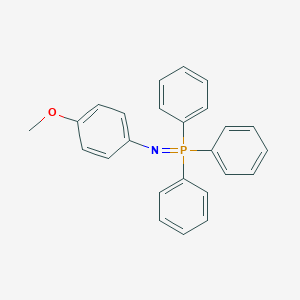
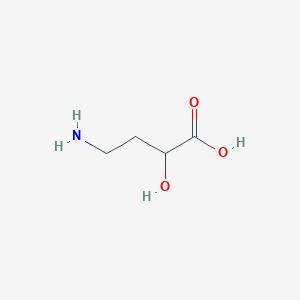
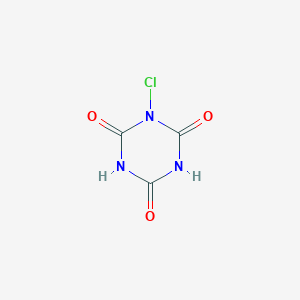




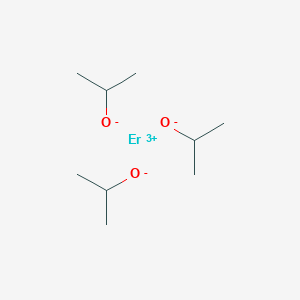
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
